molecular formula C14H11NO B3045455 4-methyl-5H-phenanthridin-6-one CAS No. 107624-48-6

4-methyl-5H-phenanthridin-6-one

Cat. No.: B3045455
CAS No.: 107624-48-6
M. Wt: 209.24 g/mol
InChI Key: KLOZAYBYJQZUCB-UHFFFAOYSA-N
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Description

4-Methyl-5H-phenanthridin-6-one is a tricyclic N-heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its unique structure, which includes a phenanthridinone core with a methyl group attached at the fourth position. Phenanthridinones are known for their presence in various natural alkaloids and their significant biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .

Preparation Methods

The synthesis of 4-methyl-5H-phenanthridin-6-one can be achieved through several methods:

Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Methyl-5H-phenanthridin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium or nickel catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents like NaBH4. Major products formed from these reactions include various functionalized phenanthridinone derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-5H-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of cell death in cancer cells .

Comparison with Similar Compounds

4-Methyl-5H-phenanthridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-methyl-5H-phenanthridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOZAYBYJQZUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587411
Record name 4-Methylphenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-48-6
Record name 4-Methylphenanthridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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